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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-1,3,4-
trimethylbenzene, a substituted aromatic ether of interest to researchers in organic synthesis
and medicinal chemistry. This document moves beyond a simple data sheet to offer insights
into its synthesis, characterization, and potential applications, grounded in established
chemical principles.

Part 1: Core Identification and Physicochemical
Properties

2-Methoxy-1,3,4-trimethylbenzene, also known by its synonym 2,3,6-trimethylanisole, is a
polysubstituted aromatic compound. Its structure features a benzene ring with three methyl
groups and one methoxy group, leading to a specific substitution pattern that dictates its
chemical reactivity and physical properties.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and
regulatory purposes. The key identifiers for 2-Methoxy-1,3,4-trimethylbenzene are
summarized below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1583464?utm_src=pdf-interest
https://www.benchchem.com/product/b1583464?utm_src=pdf-body
https://www.benchchem.com/product/b1583464?utm_src=pdf-body
https://www.benchchem.com/product/b1583464?utm_src=pdf-body
https://www.benchchem.com/product/b1583464?utm_src=pdf-body
https://www.benchchem.com/product/b1583464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source

2-methoxy-1,3,4-
IUPAC Name _ [1]
trimethylbenzene

CAS Number 21573-36-4 [112103]

2,3,6-Trimethylanisole,
Synonyms ] ) [2][3]
Anisole, 2,3,6-trimethyl-

Molecular Formula C10H140 [1][4]

MIOQAXCZXWHELT-
InChl Key [11[3]
UHFFFAOYSA-N

SMILES CC1=C(C(=C(C=C1)C)OC)C  [1]

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and
application in experimental setups.

Property Value Source
Molecular Weight 150.22 g/mol [1][2]
Appearance Liguid (at standard conditions) [5]
LogP 2.62 [4]
Polar Surface Area 9.23 Az [4]

Part 2: Synthesis of 2-Methoxy-1,3,4-
trimethylbenzene

The most direct and logical synthetic route to 2-Methoxy-1,3,4-trimethylbenzene is through
the O-methylation of its corresponding phenolic precursor, 2,3,6-trimethylphenol. This
transformation is a classic example of the Williamson ether synthesis, a robust and widely used
method for preparing ethers.
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Synthetic Strategy: The Causality Behind Experimental
Choices

The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base to
form a nucleophilic phenoxide ion. This phenoxide is a significantly stronger nucleophile than
the parent phenol, enabling it to readily attack an electrophilic methylating agent, such as
dimethyl sulfate or methyl iodide, in an Sn2 reaction.

o Choice of Precursor: 2,3,6-trimethylphenol is the logical starting material as it possesses the
required carbon skeleton. This precursor is industrially produced via the vapor-phase
methylation of m-cresol.[2]

o Choice of Base: A moderately strong base like potassium carbonate (K2COs) or sodium
hydroxide (NaOH) is sufficient to deprotonate the phenol. The choice of a weaker base like
K2COs can sometimes offer better control and minimize side reactions compared to stronger
bases like sodium hydride (NaH).

» Choice of Methylating Agent: Dimethyl sulfate ((CHs)2S0a) is an effective and economical
methylating agent. It is a potent electrophile and reacts efficiently with the phenoxide.
However, it is highly toxic and must be handled with extreme care. Methyl iodide (CHsl) is an
alternative, though it is more volatile and light-sensitive.

» Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is
ideal for this reaction. These solvents can dissolve the ionic phenoxide intermediate and do
not interfere with the Sn2 reaction by solvating the nucleophile too strongly.

Experimental Protocol: Synthesis via O-Methylation

This protocol describes a representative procedure for the synthesis of 2-Methoxy-1,3,4-
trimethylbenzene from 2,3,6-trimethylphenol.

Materials:
e 2,3,6-trimethylphenol

o Potassium carbonate (K2COs), anhydrous
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Dimethyl sulfate ((CH3)2S0a4)

Acetone, anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO3s) solution
Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux
condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous acetone. Stir the mixture until
the phenol is completely dissolved.

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will
become a suspension.

Methylation: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the
suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Progress: Heat the reaction mixture to reflux and maintain for 3-4 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by
observing the disappearance of the starting phenol.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts. Rinse the filter cake with a small amount of acetone.

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under
reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the
organic layer sequentially with saturated agueous NaHCOs solution, water, and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: The crude 2-Methoxy-1,3,4-trimethylbenzene can be purified by vacuum
distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 2-Methoxy-1,3,4-trimethylbenzene.

Part 3: Spectroscopic and Analytical
Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a
complete set of experimental spectra for 2-Methoxy-1,3,4-trimethylbenzene is not readily
available in public databases, this section provides available experimental data and predicted
spectral characteristics.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight.
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Mass Spectrometry Data Value Source
Molecular lon (M*) m/z 150 [1]
Major Fragment m/z 135 [1]

The major fragment at m/z 135 corresponds to the loss of a methyl group (CHs), a common
fragmentation pathway for anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for 2-Methoxy-1,3,4-trimethylbenzene (CAS 21573-
36-4) are not available in extensively searched public-domain databases. The following data is
predicted based on established principles of NMR spectroscopy and is intended to guide
researchers in the analysis of experimentally obtained spectra.

Predicted *H NMR Spectrum (in CDCl3):

o Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.1 ppm),
corresponding to the two adjacent protons on the benzene ring.

o Methoxy Protons: A singlet at approximately 3.8 ppm, integrating to 3 protons, is
characteristic of the -OCHs group.

o Methyl Protons: Three distinct singlets are expected for the three methyl groups on the
aromatic ring, likely in the range of 2.1-2.4 ppm, each integrating to 3 protons.

Predicted 13C NMR Spectrum (in CDCIs):

o Aromatic Carbons: Six signals are expected in the aromatic region (~120-160 ppm). The
carbon attached to the methoxy group will be the most downfield, followed by the other
substituted carbons.

o Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy carbon.

o Methyl Carbons: Three distinct signals in the aliphatic region (~15-25 ppm) are expected for
the three methyl groups.
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Gas Chromatography

The NIST Chemistry WebBook confirms the availability of gas chromatography data for this
compound. An experimental Kovats retention index is reported, which is a useful parameter for
identification in GC-MS analysis.[3]

Analytical Data Value Source

Kovats Retention Index
1163 [1]
(Standard Non-polar column)

Part 4: Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-Methoxy-1,3,4-
trimethylbenzene (CAS 21573-36-4) was not available from major suppliers at the time of this
writing. The information below is based on general best practices for handling aromatic ethers
and data for the related isomer, 2,4,6-trimethylanisole. This information should be used for
guidance only, and a comprehensive risk assessment should be performed before handling this
chemical.

General Handling:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Safety Profile for Isomer 2,4,6-Trimethylanisole (CAS 4028-66-4): The following data is for a
structural isomer and should be considered indicative, not definitive.
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GHS . Hazard Precautionary
Hazard Class . Signal Word
Pictogram Statements Statements
H302+H312+H3 )
_ P261: Avoid
32: Harmful if )
breathing

swallowed, in
i i vapours. P271:
contact with skin

. . Use only
Acute Toxicity / GHSO07 or if inhaled. )
o ) ) outdoors orin a
Eye Irritation / (Exclamation Warning H319: Causes )
_ well-ventilated
STOT SE mark) serious eye
o area. P280:
irritation. H335: )
Wear protective
May cause
) gloves/eye
respiratory ]
protection.

irritation.

Part 5: Applications in Research and Drug
Development

While specific applications of 2-Methoxy-1,3,4-trimethylbenzene in marketed drugs are not
prominent, its value lies in its potential as a synthetic intermediate and a building block in
medicinal chemistry.

o Scaffold for Complex Molecules: The substituted anisole motif is present in numerous
biologically active compounds. The specific substitution pattern of 2-methoxy-1,3,4-
trimethylbenzene provides a unique starting point for the synthesis of more complex
molecules. The methoxy group can be a site for further functionalization (e.g., O-
demethylation to reveal a phenol) or can be used to modulate the electronic properties of the
aromatic ring.

e Modulation of Physicochemical Properties: In drug design, the introduction of methyl and
methoxy groups can influence key properties such as lipophilicity, metabolic stability, and
receptor binding. The methoxy group can act as a hydrogen bond acceptor, while the methyl
groups can enhance binding through hydrophobic interactions.

» Analytical Standard: Given its defined structure and available chromatographic data, this
compound could serve as an internal or reference standard in the analysis of related
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aromatic compounds by GC or LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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